4-Bromo-1,2,2,6,6-pentamethylpiperidine
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Overview
Description
4-Bromo-1,2,2,6,6-pentamethylpiperidine is an organic compound with the chemical formula C10H20BrN and a molecular weight of 234.18 g/mol . It is a solid with a colorless crystalline appearance and is stable at room temperature . This compound is not easily soluble in water but can dissolve in most organic solvents . It is used as a catalyst, intermediate, and starting material in various synthetic processes .
Preparation Methods
4-Bromo-1,2,2,6,6-pentamethylpiperidine can be synthesized through multiple methods. One common method involves reacting 1,2,2,6,6-pentamethylpiperidine with copper(I) bromide . Other methods include the oxidation of copper(I) bromide, chlorination of bromobutane, and cyclization of piperidine . These methods typically require controlled reaction conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
4-Bromo-1,2,2,6,6-pentamethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Cyclization: It can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include copper(I) bromide, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-1,2,2,6,6-pentamethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and intermediate in organic synthesis and natural product synthesis.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as a starting material for the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2,2,6,6-pentamethylpiperidine involves its interaction with specific molecular targets and pathways. As a sterically hindered cyclic amine, it can act as a weak base and participate in various chemical reactions . The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
4-Bromo-1,2,2,6,6-pentamethylpiperidine can be compared with other similar compounds such as:
1,2,2,6,6-Pentamethylpiperidine: A similar compound without the bromine atom, used as a ganglion-blocking agent.
1,2,2,6,6-Pentamethyl-4-piperidinol: A hydroxylated derivative used in various synthetic applications.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
63867-64-1 |
---|---|
Molecular Formula |
C10H20BrN |
Molecular Weight |
234.18 g/mol |
IUPAC Name |
4-bromo-1,2,2,6,6-pentamethylpiperidine |
InChI |
InChI=1S/C10H20BrN/c1-9(2)6-8(11)7-10(3,4)12(9)5/h8H,6-7H2,1-5H3 |
InChI Key |
ASLNITXQJFGECM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)Br)C |
Origin of Product |
United States |
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